4-Fluoro-1-isobutoxy-2-nitrobenzene
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Overview
Description
4-Fluoro-1-isobutoxy-2-nitrobenzene is an organic compound with the molecular formula C10H12FNO3 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, the fluoro group at the fourth position, and an isobutoxy group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-isobutoxy-2-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 4-fluorophenol to produce 4-fluoro-2-nitrophenol. This intermediate is then subjected to an etherification reaction with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-isobutoxy-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions, leading to the formation of diphenyl ether derivatives.
Oxidation: The isobutoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Phenoxide ions, potassium carbonate, dimethylformamide as solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 4-Fluoro-1-isobutoxy-2-aminobenzene.
Substitution: 4-Fluoro-1-phenoxy-2-nitrobenzene.
Oxidation: 4-Fluoro-1-isobutoxy-2-carboxybenzene.
Scientific Research Applications
4-Fluoro-1-isobutoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-isobutoxy-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluoro group enhances the compound’s stability and reactivity, while the isobutoxy group influences its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the isobutoxy group.
4-Fluoro-2-nitroanisole: Similar structure but has a methoxy group instead of an isobutoxy group.
4-Fluoro-2-nitrophenol: Similar structure but has a hydroxyl group instead of an isobutoxy group.
Uniqueness
4-Fluoro-1-isobutoxy-2-nitrobenzene is unique due to the presence of the isobutoxy group, which imparts distinct physical and chemical properties. This makes it more suitable for specific applications where solubility and membrane permeability are critical factors.
Properties
IUPAC Name |
4-fluoro-1-(2-methylpropoxy)-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-7(2)6-15-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFUJWGXUCLYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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